molecular formula C21H20ClNO B1452748 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride CAS No. 1160255-01-5

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1452748
CAS No.: 1160255-01-5
M. Wt: 337.8 g/mol
InChI Key: XKBKFPDUDLKXFT-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a high-value chemical intermediate primarily utilized in pharmaceutical and medicinal chemistry research. This compound belongs to a class of 2-phenylquinoline-4-carbonyl chlorides, which are recognized for their role as precursors in the synthesis of novel bioactive molecules . Its molecular formula is C 21 H 20 ClNO, and it is characterized by a quinoline core substituted with methyl groups at the 6 and 8 positions and a 4-propylphenyl group at the 2 position . The primary research application of this reagent is as a versatile building block for the synthesis of amide and ester derivatives, particularly for creating quinoline-4-carboxylic acid analogs . These carboxylic acid derivatives have demonstrated significant potential in various biological assays. For instance, structurally similar 2-phenylquinoline-4-carboxylic acids have been investigated for their inhibitory effects on diseases like cancer . Related compounds have also shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , making this acyl chloride a critical intermediate for developing new anti-infective agents . As a reactive acyl chloride, it readily undergoes nucleophilic substitution reactions with amines and alcohols, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Researchers value this compound for its role in exploring interactions with specific molecular targets. Some quinoline derivatives function as potent inhibitors of enzymes like histone deacetylases (HDACs), which are crucial targets in oncology research . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information prior to use.

Properties

IUPAC Name

6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(22)24)17-11-13(2)10-14(3)20(17)23-19/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBKFPDUDLKXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186697
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160255-01-5
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160255-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a quinoline ring system with specific substitutions that contribute to its biological activity. The chemical structure can be represented as follows:

  • Quinoline Core : A bicyclic structure that is known for various biological activities.
  • Substituents : Methyl groups at positions 6 and 8, and a propylphenyl group at position 2, along with a carbonyl chloride group at position 4.

This unique arrangement is hypothesized to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been widely studied. In particular, the compound's activity against common pathogens has been evaluated through various assays.

In Vitro Antibacterial Evaluation

A study assessed the antibacterial activity of several quinoline derivatives, including this compound, against multiple bacterial strains using the agar diffusion method. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus (S. aureus)64 μg/mLStrong
Escherichia coli (E. coli)128 μg/mLModerate
Bacillus subtilis (B. subtilis)>256 μg/mLWeak
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mLWeak
Methicillin-resistant S. aureus (MRSA)>256 μg/mLWeak

The compound demonstrated significant antibacterial activity against S. aureus and moderate activity against E. coli, indicating its potential as an antibacterial agent.

Anticancer Activity

In addition to antimicrobial properties, the cytotoxic effects of the compound were evaluated in various cancer cell lines. A notable study utilized the MTT assay to determine cell viability in the presence of the compound.

Cytotoxicity Studies

The findings from cytotoxicity studies are presented in Table 2.

Cell Line IC50 (μg/mL) Comparison with Standard
RAW 264.7 (Mouse Macrophages)98.2Similar to ampicillin
MCF-7 (Breast Cancer)56.8Better than gentamicin

The IC50 values indicate that while the compound exhibits some cytotoxicity, it remains comparable to established antibiotics, suggesting a favorable safety profile for further development.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within bacterial cells and cancer cells. It is hypothesized that:

  • The carbonyl chloride group may act as an electrophile, facilitating reactions with nucleophilic sites in proteins or nucleic acids.
  • The quinoline core may intercalate into DNA or inhibit key enzymes involved in cellular processes.

Scientific Research Applications

Scientific Research Applications

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is primarily used in scientific research, with promising potential in drug development and material science.

Specific applications include:

  • Proteomics: It is used in proteomics research.
  • Organic Synthesis: Quinoline derivatives are essential intermediates in synthesizing complex organic molecules. Techniques such as indium-catalyzed cycloisomerization and multicomponent domino reactions have been used to synthesize novel quinoline derivatives, demonstrating their versatility in creating pharmacologically relevant compounds.
  • Crystallography and Structural Analysis: Quinoline derivatives have been studied for their crystal structures to understand their molecular conformations and interactions. Studying pyrazolo[4,3-c]quinolin-1-ium chloride and its interactions within the crystal lattice provides insights into hydrogen bonding and molecular packing, which is crucial for developing new materials with desired properties.

Potential Reactions

The carbonyl chloride functional group in this compound makes it reactive, particularly towards nucleophiles, and can be used in the synthesis of amides, esters, and other carbonyl derivatives.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a family of 2-arylquinoline-4-carbonyl chlorides. Key analogs and their distinguishing features include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride (Target) 2-(4-propylphenyl), 6,8-dimethyl C₁₉H₁₆ClNO₂ 325.79 High lipophilicity due to propyl chain; used in coupling reactions
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 31009-11-7) 2-(4-methylphenyl), 6,8-dimethyl C₁₉H₁₅ClN₂O* 322.79 Shorter alkyl chain (methyl vs. propyl) reduces steric bulk; similar reactivity
2-(4-Ethylphenyl)-6-bromoquinoline-4-carbonyl chloride (sc-337077) 2-(4-ethylphenyl), 6-bromo C₁₈H₁₄BrClNO 383.67 Bromine substituent enhances electrophilicity; used in halogenated intermediates
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride 2-(4-methoxyphenyl), 6,8-dimethyl C₁₉H₁₆ClNO₂ 325.79 Methoxy group increases electron density; alters reaction kinetics
2-(3-Chlorophenyl)quinoline-4-carbonyl chloride (D8) 2-(3-chlorophenyl) C₁₇H₁₀Cl₂NO 322.18 Chlorine at meta-position directs electrophilic substitution; bioactive precursor

Key Observations :

  • Electron-Withdrawing Groups : Analogs like D8 (3-chlorophenyl) or sc-337077 (6-bromo) exhibit increased electrophilicity, accelerating nucleophilic acyl substitution .
  • Electron-Donating Groups : Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)) may slow reaction rates due to resonance effects .

Comparison with Other Routes :

  • Cross-Coupling Reactions : Compounds like 4k () utilize Pd-catalyzed Suzuki-Miyaura coupling for aryl group introduction, differing from the direct acyl chloride synthesis .
  • Hydrazine-Mediated Cyclization : describes the synthesis of 2-(4-propylphenyl)ethylbenzene via hydrazine hydrate, highlighting alternative pathways for precursor generation .

Physicochemical Properties

  • Melting Points: While direct data for the target compound are unavailable, analogs like 4k (CAS: 1160262-84-9) exhibit melting points of 223–225°C (ethanol recrystallization) .
  • Solubility: Most quinoline-4-carbonyl chlorides are sparingly soluble in polar solvents (e.g., water) but soluble in dichloromethane or THF .

Preparation Methods

Step 1: Quinoline Core Formation

  • The initial step involves synthesizing the quinoline scaffold with methyl groups at positions 6 and 8 and a 4-propylphenyl substituent at position 2. This is often achieved via a Friedländer quinoline synthesis, which condenses an appropriately substituted aniline (such as 3,5-dimethylaniline) with a ketone or aldehyde (like 4-propylbenzaldehyde) in the presence of an acid catalyst.
  • Cyclization and subsequent oxidation yield the corresponding quinoline-4-carboxylic acid derivative.

Step 2: Formation of the Carbonyl Chloride

  • The carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride product.
  • The process may be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).

Data Table: Key Reaction Parameters

Parameter Typical Value/Condition Notes
Solvent (acid chloride step) Dichloromethane, chloroform Anhydrous, to prevent hydrolysis
Temperature 0°C to room temperature Excess heat may cause decomposition
Reaction Time 1–4 hours Monitored by TLC or IR
Yield (overall) 60–80% (estimated) Dependent on purity and workup
Purification Column chromatography Silica gel, non-polar to moderately polar eluent

Alternative Approaches

  • In some cases, the quinoline-4-carboxylic acid intermediate may be prepared via metal-catalyzed cross-coupling or other cyclization strategies, depending on the availability of starting materials and desired scale.
  • The acid chloride can also be generated using phosphorus pentachloride (PCl₅), but thionyl chloride is preferred due to easier workup and fewer byproducts.
  • The presence of the carbonyl chloride group renders the compound highly reactive toward nucleophiles, making it a valuable intermediate for further derivatization or coupling reactions.
  • The synthetic route must be carefully controlled to avoid hydrolysis of the acid chloride and to ensure the integrity of the sensitive functional groups.
  • The overall synthetic efficiency can be influenced by the purity of starting materials, the choice of solvent, and the exclusion of moisture during the acid chloride formation step.
Stage Intermediate/Product Key Reagents Main Challenge
1 6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid 3,5-dimethylaniline, 4-propylbenzaldehyde, acid catalyst Selectivity in cyclization
2 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride Thionyl chloride, solvent Moisture sensitivity

The preparation of this compound is a robust, multi-step process rooted in classic organic synthesis techniques. The key steps involve quinoline ring construction followed by conversion of the carboxylic acid to the acid chloride under anhydrous conditions. Successful synthesis requires careful attention to reagent purity, reaction conditions, and product handling to ensure high yield and purity.

Q & A

Q. Can computational methods predict its spectroscopic properties or reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and IR spectra. Molecular dynamics (MD) simulations assess solvent effects on stability and reaction pathways .

Data Contradictions and Resolutions

  • Synthesis Time Variability : reports 3-hour reflux with SOCl₂, while uses 2 hours. Resolution: Optimize reaction time by monitoring completion via TLC (Rf ~0.5 in 20% EtOAc/hexane).
  • Melting Point Discrepancies : Analogs with similar structures show mp ranges spanning >100°C. Resolution: Purify via recrystallization and validate with differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

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